molecular formula C11H9BrClNO B13907966 2-(2-Bromophenyl)-4-(chloromethyl)-5-methyloxazole

2-(2-Bromophenyl)-4-(chloromethyl)-5-methyloxazole

Cat. No.: B13907966
M. Wt: 286.55 g/mol
InChI Key: AJHNGSWJLXGOQE-UHFFFAOYSA-N
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Description

2-(2-Bromophenyl)-4-(chloromethyl)-5-methyloxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of a bromophenyl group at the 2-position, a chloromethyl group at the 4-position, and a methyl group at the 5-position of the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-4-(chloromethyl)-5-methyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromobenzoyl chloride with an appropriate amine to form an intermediate, which then undergoes cyclization in the presence of a base to form the oxazole ring. The chloromethyl and methyl groups are introduced through subsequent reactions involving chloromethylation and methylation, respectively.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-4-(chloromethyl)-5-methyloxazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or other oxidized or reduced products.

Scientific Research Applications

2-(2-Bromophenyl)-4-(chloromethyl)-5-methyloxazole has various applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-4-(chloromethyl)-5-methyloxazole involves its interaction with specific molecular targets and pathways. The bromophenyl and chloromethyl groups can participate in various interactions, including hydrogen bonding, van der Waals forces, and covalent bonding with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Bromophenyl)-4-methyl-5-methyloxazole
  • 2-(2-Chlorophenyl)-4-(chloromethyl)-5-methyloxazole
  • 2-(2-Bromophenyl)-4-(hydroxymethyl)-5-methyloxazole

Uniqueness

2-(2-Bromophenyl)-4-(chloromethyl)-5-methyloxazole is unique due to the specific combination of functional groups and their positions on the oxazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C11H9BrClNO

Molecular Weight

286.55 g/mol

IUPAC Name

2-(2-bromophenyl)-4-(chloromethyl)-5-methyl-1,3-oxazole

InChI

InChI=1S/C11H9BrClNO/c1-7-10(6-13)14-11(15-7)8-4-2-3-5-9(8)12/h2-5H,6H2,1H3

InChI Key

AJHNGSWJLXGOQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=C2Br)CCl

Origin of Product

United States

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